

HSD17B13-IN-89 Context and Inhibitor Class

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Compound Focus: Hsd17B13-IN-89

Cat. No.: S12848206

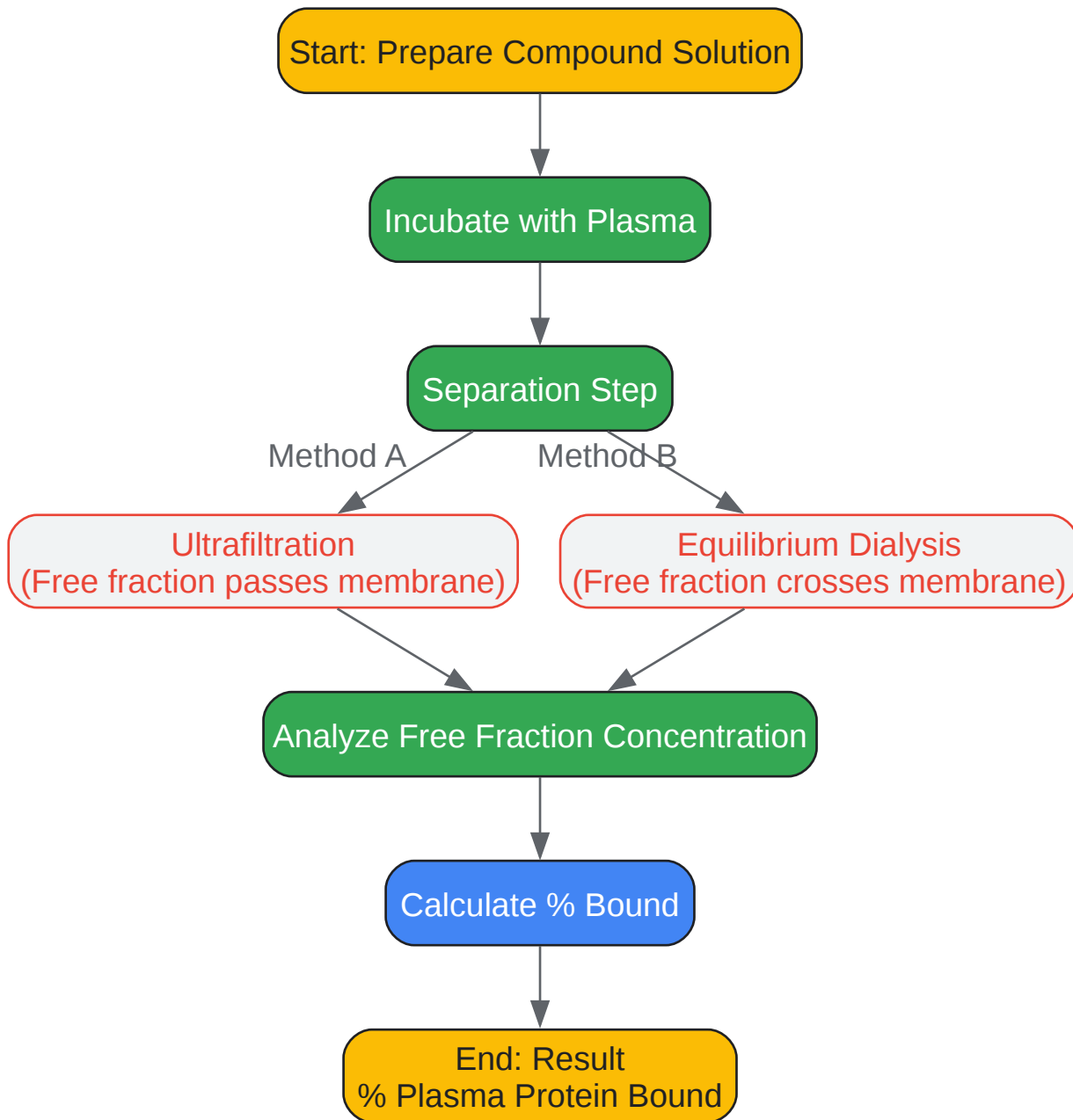
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While specific data for **HSD17B13-IN-89** is unavailable, recent research has identified it as a potent, sulfonamide-based inhibitor of HSD17B13. The table below summarizes its known biochemical properties from preclinical studies [1]:

Property	Description / Value
Reported Biochemical IC ₅₀	10 nM (95% CI: 5-22 nM) against purified human HSD17B13 [1]
Cellular IC ₅₀	280 nM (95% CI: 240-330 nM) in HEK293AD cells overexpressing HSD17B13 [1]
Inhibitor Class	Sulfonamide-based [1]
Structural Data	Co-crystal structure available (PDB ID: 8G89), showing interaction with NAD ⁺ cofactor and active site residues [2] [3]

Experimental Workflow for Plasma Protein Binding

Since direct data is unavailable, you may need to determine the plasma protein binding experimentally. The following workflow outlines the key steps, which are standard in early drug discovery [4].



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Key Considerations for the Protocol:

- **Separation Method Selection:** **Equilibrium dialysis** is often considered the gold standard as it causes minimal disturbance to the equilibrium between bound and free drug. **Ultrafiltration** is a faster alternative but can be prone to artifacts like volume shift and non-specific binding to the device [4].
- **Detection and Analysis:** After separation, the concentration of the free drug in the buffer is typically quantified using **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** due to its high sensitivity and specificity [4].

- **Calculation:** The percentage of protein-bound drug is calculated as: $\% \text{ Bound} = (1 - C_{\text{free}} / C_{\text{total}}) * 100$, where C_{free} is the concentration in the buffer and C_{total} is the initial concentration in plasma.

Troubleshooting and Best Practices

- **Nonspecific Binding:** If you suspect the compound is sticking to labware (low recovery), try using low-binding tubes and adding a small amount of detergent to the buffers to minimize losses.
- **Method Validation:** Ensure the chosen method (especially ultrafiltration) does not alter the free drug concentration. Validate by demonstrating that the binding is consistent across different incubation times and plasma lots.
- **Compound Stability:** Confirm that your compound is stable in plasma for the duration of the experiment to avoid overestimation of the free fraction.

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References

1. Design and application of synthetic 17B-HSD13 substrates ... [pmc.ncbi.nlm.nih.gov]
2. 8G89: HSD17B13 in complex with cofactor and inhibitor [rcsb.org]
3. Structural basis of lipid-droplet localization of 17-beta- ... [nature.com]
4. Optimization of protein precipitation based upon ... [pubmed.ncbi.nlm.nih.gov]

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